molecular formula C23H24ClN3O4 B2404001 3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-92-4

3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2404001
CAS No.: 1021100-92-4
M. Wt: 441.91
InChI Key: OTESKKDYVNQMPN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3-Diazaspiro[4.5]decane-2,4-dione . Spiro compounds are a class of organic compounds that have two or more rings that share a single atom, the spiro atom, which is the only common atom to each ring .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, a similar compound, diazaspiro[4.5]decane, can be synthesized in one step. Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .

Scientific Research Applications

Antimicrobial and Detoxification Applications

3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has potential applications in antimicrobial and detoxification fields. A study involving a related N-halamine precursor, TTDD diol, demonstrated its effectiveness when bonded onto cotton fabrics for antimicrobial purposes. This compound showed efficacy against Staphylococcus aureus and Escherichia coli O157:H7, suggesting its potential in creating antimicrobial surfaces and materials (Ren et al., 2009).

Crystal Packing and Conformational Studies

The compound's crystal packing and conformational properties have been studied, providing insights into its structural characteristics and potential applications in materials science. Research on similar spirohydantoin derivatives revealed details about their crystal structures, which could influence their applications in various scientific fields (Lazić et al., 2022).

Potential in Treating Anemia

Spirohydantoins, a class of compounds including this compound, have been identified as potential treatments for anemia. They act as pan-inhibitors of the prolyl hydroxylase family of enzymes, which could be beneficial in upregulating erythropoietin for anemia treatment (Váchal et al., 2012).

Myelostimulating Activity

Another study focused on the synthesis and biological evaluation of triazaspiro[4.5]decane-2,4-dione derivatives, demonstrating myelostimulating activity. This indicates potential therapeutic applications in conditions requiring bone marrow hematopoiesis stimulation (Yu et al., 2018).

Serotonin Receptor Activity

The compound has shown relevance in the study of serotonin receptors. Research involving similar triazaspiro[4.5]decane derivatives showed selective ligands for the 5-HT2C receptor, which could have implications in neurological and psychiatric research (Weinhardt et al., 1996).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-2-31-19-9-5-17(6-10-19)20(28)26-13-11-23(12-14-26)21(29)27(22(30)25-23)15-16-3-7-18(24)8-4-16/h3-10H,2,11-15H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTESKKDYVNQMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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